1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and an N-(2-methylpropyl) group
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl group and the N-(2-methylpropyl) group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule, producing smaller fragments or derivatives.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:
This compound: This compound shares a similar core structure but differs in the substituents attached to the pyrazolopyrimidine ring.
This compound: Another related compound with variations in the substituents, leading to different chemical and biological properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H18ClN5 |
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Molecular Weight |
315.80 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-10(2)7-18-15-13-8-21-22(16(13)20-9-19-15)14-6-12(17)5-4-11(14)3/h4-6,8-10H,7H2,1-3H3,(H,18,19,20) |
InChI Key |
MCOBLMBEXGZUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC(C)C |
Origin of Product |
United States |
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